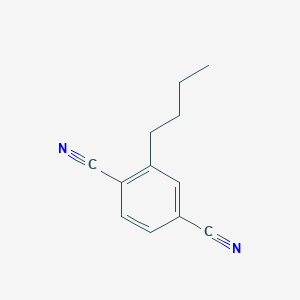

1,4-Benzenedicarbonitrile, 2-butyl-

Description

Contextualization within Organic and Materials Chemistry

In the realm of organic chemistry, substituted benzenedicarbonitriles are valuable intermediates. The nitrile groups can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, making them versatile precursors for the synthesis of more complex organic structures. nih.gov This reactivity is fundamental to the construction of pharmaceuticals and other biologically active molecules.

From a materials chemistry perspective, these compounds are of interest for the creation of advanced polymers and functional materials. The rigid aromatic core combined with the reactive nitrile functionalities allows for the design of materials with tailored thermal, electronic, and mechanical properties. For instance, dinitrile compounds are precursors to phthalocyanines, a class of macrocyclic compounds with applications in dyes, pigments, and molecular electronics. nih.gov

Significance of Dinitrile Architectures in Chemical Synthesis and Materials Design

The dinitrile architecture, where two nitrile groups are attached to a common scaffold, imparts specific characteristics that are highly advantageous in both chemical synthesis and materials design. The two nitrile groups can participate in a range of chemical transformations, either independently or in concert. This dual reactivity is crucial for polymerization reactions, where the dinitrile can act as a cross-linking agent or as a monomer in the formation of linear or network polymers. The polarity and linear nature of the nitrile group also contribute to the intermolecular interactions within materials, influencing their packing and bulk properties. researchgate.net

Research Perspectives on Butyl-Substituted Benzenedicarbonitrile Derivatives

While extensive research has been conducted on various substituted benzenedicarbonitriles, the specific derivative, 1,4-Benzenedicarbonitrile, 2-butyl-, remains a less explored compound. However, the introduction of a butyl group is anticipated to confer distinct properties that warrant investigation. The alkyl nature of the butyl group can enhance the solubility of the compound in organic solvents, which is a significant advantage in solution-phase synthesis and processing of materials. researchgate.net

Furthermore, the steric bulk of the butyl group can influence the molecular packing in the solid state, potentially leading to materials with interesting morphological and optical properties. longdom.org Research into butyl-substituted dinitrile compounds, such as 2-(butylamino)cinchomeronic dinitrile derivatives, has shown that the butyl substituent can impact the photophysical properties of the molecule, suggesting potential applications in optoelectronics. mdpi.com Future research on 1,4-Benzenedicarbonitrile, 2-butyl- could therefore focus on its synthesis, characterization, and exploration as a precursor for novel polymers, liquid crystals, and functional organic materials. The presence of the butyl group may also affect the thermal stability of the benzene (B151609) derivative, a factor that is crucial for materials intended for high-temperature applications. longdom.org

Structure

3D Structure

Properties

CAS No. |

106853-93-4 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-butylbenzene-1,4-dicarbonitrile |

InChI |

InChI=1S/C12H12N2/c1-2-3-4-11-7-10(8-13)5-6-12(11)9-14/h5-7H,2-4H2,1H3 |

InChI Key |

VIYJQLIUXRXNAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=CC(=C1)C#N)C#N |

Origin of Product |

United States |

Advanced Applications and Materials Science Contributions of Benzenedicarbonitrile Derivatives

Precursors in Phthalocyanine (B1677752) and Related Macrocyclic Chemistry

2-Butyl-1,4-benzenedicarbonitrile serves as a valuable starting material in the synthesis of phthalocyanines, a class of large, aromatic macrocyclic compounds. These molecules are renowned for their intense colors, high thermal stability, and unique electronic properties, making them suitable for applications ranging from pigments and dyes to chemical sensors and components in solar cells. nih.govdergipark.org.tr The presence of the butyl group on the phthalonitrile (B49051) precursor is a key strategic element for tuning the properties of the final phthalocyanine macrocycle.

The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt or a strong base. researchgate.net When a substituted precursor like 2-butyl-1,4-benzenedicarbonitrile is used, four molecules convene around a central point, often a metal ion, to form the macrocyclic structure. This process results in a tetra-substituted phthalocyanine, where the butyl groups are located on the periphery of the large ring system. researchgate.net

The general synthetic approach allows for the creation of various metallophthalocyanines (M-Pcs), such as those containing zinc (Zn), cobalt (Co), or copper (Cu), by selecting the appropriate metal salt to act as a template. dergipark.org.trresearchgate.net The introduction of bulky substituents like the butyl group can influence the reaction conditions and yield. For instance, the synthesis of a bulky (2,4-di-tert-butylphenoxy)-substituted phthalocyanine was achieved through the cyclotetramerization of the corresponding phthalonitrile in the presence of a metal ion and a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net The resulting substituted phthalocyanines often exhibit enhanced properties compared to their unsubstituted counterparts. nih.gov

A primary challenge with unsubstituted phthalocyanines is their low solubility in common organic solvents, which complicates their processing and integration into devices. nih.gov The introduction of peripheral alkyl groups, such as butyl substituents, is a highly effective strategy to overcome this limitation.

The bulky nature of butyl groups disrupts the strong intermolecular π-π stacking that causes phthalocyanines to aggregate and precipitate. researchgate.net This steric hindrance leads to a significant increase in solubility in organic solvents like chloroform, DMF, and DMSO. researchgate.net For example, tetra-n-butyl substituted copper phthalocyanine (CuBuPc) is noted for its solubility, which facilitates its use in solution-processed perovskite solar cells. researchgate.net Research has shown that flexible n-butyl chains can also promote beneficial molecular packing and π-π interactions that enhance electrical conductivity. researchgate.net The prevention of aggregation is critical, as aggregation can quench the desired photophysical properties of the phthalocyanine molecule. Studies on tert-butyl substituted phthalocyanines confirm that even at high concentrations, these derivatives can remain non-aggregated in solution. researchgate.net

| Substituent | Effect on Solubility | Effect on Aggregation | Key Finding/Application | Reference |

|---|---|---|---|---|

| n-Butyl | Increases solubility in organic solvents. | Reduces aggregation by disrupting π-π stacking; can facilitate beneficial molecular packing. | Used as a soluble hole-transporting material (HTM) in perovskite solar cells, competing with spiro-OMeTAD. | researchgate.net |

| tert-Butyl | Significantly increases solubility. | Effectively prevents aggregation even at concentrations up to 1x10⁻³ M. | The bulky groups provide steric effects that reduce molecule-substrate interactions without altering the active site's core properties. | researchgate.netosti.gov |

| General Alkyl | Overcomes the low solubility of unsubstituted phthalocyanines. | Controls aggregation, which can be further managed by adding polar aprotic solvents like DMSO. | Enables the design of phthalocyanines for specific high-tech applications by modifying optical and redox properties. | nih.govresearchgate.net |

The formation of phthalocyanines is a classic example of template synthesis, a process where a central ion or molecule directs the assembly of surrounding precursor molecules (ligsons) into a specific macrocyclic structure. e-bookshelf.demdpi.com In the synthesis of metallophthalocyanines from 2-butyl-1,4-benzenedicarbonitrile, a metal ion acts as the template. It coordinates with the nitrogen atoms of the nitrile groups from four separate phthalonitrile molecules, organizing them into the correct orientation for cyclization. e-bookshelf.de

This templated assembly, or "self-assembly," is highly efficient and often results in the predominant formation of the desired macrocycle, which might otherwise be difficult to synthesize. mdpi.com The reaction between 1,2-dibromobenzene (B107964) and copper(I) cyanide that accidentally produced copper(II) phthalocyanine is a historic example of an unintended template process. mdpi.com The kinetic coordination template effect governs these reactions, where the spatial arrangement of the precursors is controlled by their coordination to the template center, facilitating the ring-closure reaction. e-bookshelf.de This mechanism is fundamental to the construction of a wide array of macrocyclic and three-dimensional systems, including catenanes and rotaxanes. e-bookshelf.denih.gov

Building Blocks for Complex Organic Molecules

Beyond macrocycle synthesis, the dinitrile functionality and the substituted aromatic core of 2-butyl-1,4-benzenedicarbonitrile make it a potential building block for more complex organic structures. The nitrile groups can be chemically transformed into other functional groups, opening pathways to diverse molecular families.

While direct fluorination of 2-butyl-1,4-benzenedicarbonitrile is not prominently documented, its aromatic structure is a candidate for such modifications. The synthesis of fluoro-aromatics can be achieved through methods like the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition. researchgate.netresearchgate.net To utilize this method, the nitrile groups on the benzenedicarbonitrile precursor would first need to be reduced to amine groups. The use of ionic liquids as solvents in such fluorination reactions has been shown to improve yields and lower reaction temperatures, offering a greener approach. researchgate.netresearchgate.net

The dinitrile moiety is also a precursor for various heterocyclic compounds. For example, oxadiazoles (B1248032), five-membered rings containing one oxygen and two nitrogen atoms, are significant in medicinal chemistry. researchgate.net Their synthesis can start from carboxylic acids, which can be derived from the hydrolysis of nitrile groups. The resulting acid can be converted to an acyl hydrazide, which is a key intermediate for cyclization to form the oxadiazole ring. researchgate.net

Schiff bases, or imines, are a versatile class of ligands in coordination chemistry, formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). researchgate.netiosrjournals.orgdergipark.org.trnih.gov These compounds, characterized by a C=N double bond, are crucial for synthesizing stable complexes with a wide range of transition metals. researchgate.netiosrjournals.orgnih.gov

To be used in Schiff base synthesis, the nitrile groups of 2-butyl-1,4-benzenedicarbonitrile must first be converted into primary amines. This is typically achieved through chemical reduction. Once the diamine derivative is obtained, it can react with two equivalents of an aldehyde or ketone to form a bis(Schiff base) ligand. The butyl group on the aromatic ring would remain as a peripheral substituent, influencing the steric and electronic properties of the final ligand and its metal complexes. The formation of the Schiff base is a reversible reaction, often catalyzed by acid or base, that proceeds through an unstable carbinolamine intermediate which then eliminates water to form the stable imine. iosrjournals.orgnih.gov

| Compound Class | General Synthetic Route | Role of 2-Butyl-1,4-benzenedicarbonitrile | Key Features | Reference |

|---|---|---|---|---|

| Fluorinated Aromatics | Diazotization of aromatic amines followed by decomposition (e.g., Balz-Schiemann reaction). | Potential precursor after reduction of nitrile groups to amines. | Greener approaches utilize ionic liquids as solvents. | researchgate.netresearchgate.net |

| Heterocyclic Compounds (e.g., Oxadiazoles) | Cyclization of intermediates like acyl hydrazides. | Potential precursor after hydrolysis of nitriles to carboxylic acids. | Oxadiazoles are known for a wide range of biological activities. | researchgate.net |

| Schiff Bases | Condensation of a primary amine and a carbonyl compound. | Potential precursor after reduction of nitrile groups to primary amines. | Forms stable complexes with various transition metals; versatile in coordination chemistry. | researchgate.netiosrjournals.orgnih.gov |

Contributions to Functional Materials Research

Non-linear Optical (NLO) Materials Development

There are no specific studies found that investigate the non-linear optical (NLO) properties of 2-butyl-1,4-benzenedicarbonitrile. While the broader class of donor-acceptor substituted aromatic compounds is of interest for NLO applications, the specific contribution and performance metrics of this particular molecule have not been reported. Research on other organic molecules has shown that NLO properties are highly dependent on molecular structure and electronic conjugation, but without experimental or theoretical data for 2-butyl-1,4-benzenedicarbonitrile, no specific findings can be presented. nih.gov

Semiconductive Materials and Electronic Applications

Information regarding the use of 2-butyl-1,4-benzenedicarbonitrile in semiconductive materials or its electronic applications is not available in the surveyed literature. The performance of organic semiconductors is intrinsically linked to molecular packing in the solid state and the electronic nature of the constituent molecules. The introduction of an alkyl substituent like a butyl group can influence these properties, but no specific research has been published to characterize these effects for 2-butyl-1,4-benzenedicarbonitrile.

Liquid Crystalline Systems and Data Storage Devices

No literature was found that describes the synthesis or characterization of liquid crystalline systems based on 2-butyl-1,4-benzenedicarbonitrile. While molecules with rigid cores and flexible side chains can exhibit liquid crystalline behavior, the specific mesophases and transition temperatures for this compound have not been documented. aps.org Consequently, its potential application in data storage devices, which often relies on the unique properties of liquid crystalline phases, remains unexplored.

Development of Chemical and Gas Sensors

There is no available research on the application of 2-butyl-1,4-benzenedicarbonitrile in the development of chemical or gas sensors. The design of such sensors often relies on specific interactions between the analyte and the sensing material, and the potential of this compound for such purposes has not been investigated.

High-Temperature Phthalonitrile Resins and Polymers

Phthalonitrile-based resins are known for their exceptional thermal and oxidative stability, making them suitable for high-temperature applications in aerospace and other demanding fields. specificpolymers.comresearchgate.netresearchgate.net These resins typically polymerize through the nitrile groups to form a highly cross-linked, aromatic network. While it is conceivable that a monomer like 2-butyl-1,4-benzenedicarbonitrile could be used in the formation of such polymers, no specific literature was found that details its synthesis, polymerization, or the properties of the resulting resin. The presence of the butyl group could potentially influence the processability and final properties of the polymer, such as the glass transition temperature and mechanical strength, but without dedicated studies, these effects remain unknown.

Coordination Chemistry of Dinitrile Ligands

Formation of Transition Metal Complexes

Substituted 1,4-benzenedicarbonitrile ligands are known to form stable complexes with a range of transition metals. The coordination typically occurs through the nitrogen atoms of the nitrile groups, allowing these ligands to act as bridging units between metal centers. The presence of a substituent on the benzene (B151609) ring, such as a butyl group in 2-butyl-1,4-benzenedicarbonitrile, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.

The coordination of polydentate ligands containing nitrile functionalities often leads to the formation of chelate complexes, which are notably stable. The specific geometry of these complexes, whether tetrahedral, square planar, or octahedral, is dictated by the coordination preferences of the central metal ion and the steric bulk of the ligand. nih.gov For instance, copper(II) complexes with certain nitrogen-containing heterocyclic ligands have been observed to adopt a square planar geometry, while other divalent transition metal ions like nickel(II) and cobalt(II) may favor octahedral arrangements. nih.govnih.gov

The table below summarizes representative transition metal complexes formed with related nitrogen-containing heterocyclic ligands, illustrating the diversity of structures that can be anticipated with ligands like 2-butyl-1,4-benzenedicarbonitrile.

| Ligand | Metal Ion | Molecular Formula of Complex | Observed Geometry |

| 3-(2'-pyridyl)-benzo-1,2,4-thiadiazine (L) | Mn(II) | L₂MnCl₂ | Octahedral |

| 3-(2'-pyridyl)-benzo-1,2,4-thiadiazine (L) | Fe(II) | L₂FeCl₂ | Octahedral |

| 3-(2'-pyridyl)-benzo-1,2,4-thiadiazine (L) | Co(II) | L₂CoCl₂ | Octahedral |

| 3-(2'-pyridyl)-benzo-1,2,4-thiadiazine (L) | Cu(II) | LCuCl₂ | Pseudo-square planar (polymeric) |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | Not specified | Square planar |

| 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | Ni(II) | Not specified | Octahedral |

Binuclear and Polynuclear Coordination Compounds

The linear and rigid nature of 1,4-benzenedicarbonitrile and its derivatives makes them ideal candidates for the construction of binuclear and polynuclear coordination compounds. In these structures, the ligand acts as a molecular bridge, connecting two or more metal centers. The distance between the metal centers is controlled by the length of the benzenedicarbonitrile linker, a critical parameter in the design of materials with specific magnetic or catalytic properties.

The formation of binuclear complexes, where two metal atoms are held in close proximity, is of significant interest due to the potential for synergistic effects between the metal centers. nih.gov While the specific compound 2-butyl-1,4-benzenedicarbonitrile is not explicitly detailed in the available literature, the principles of forming such structures are well-established with analogous bridging ligands. For example, tetrapyridyl ligands with flexible linkers have been shown to form binuclear complexes with coinage metals like silver(I) and gold(I), where the ligand encapsulates the two metal ions. nih.gov

In the context of polynuclear assemblies, benzenedicarbonitrile-type ligands can lead to the formation of coordination polymers. These are extended networks of metal ions linked by organic ligands. The structure of these polymers can range from simple one-dimensional chains to complex three-dimensional frameworks. The introduction of a butyl group on the benzene ring could potentially influence the packing of these polymeric chains, leading to materials with altered physical properties such as porosity or solubility.

The table below provides examples of binuclear and polynuclear complexes formed with bridging ligands, highlighting the structural possibilities for benzenedicarbonitrile derivatives.

| Ligand Type | Metal Ion(s) | Complex Type | Key Structural Feature |

| Tetrapyridyl with anthraquinodimethane linker | Ag(I), Au(I) | Binuclear | Metal centers held in close proximity within a ligand pocket. nih.gov |

| 3-(2'-pyridyl)-benzo-1,2,4-thiadiazine (L) | Cu(II) | Polymeric (via LCuCl₂ intermediate) | Pseudo-square planar molecules linked by long Cu···S contacts. nih.gov |

| 3-(2′,6′-pyrimidine)-benzo-1,2,4-thiadiazine (pmbtdaH) | Zn(II) | Dinuclear | Two trigonal bipyramidal metal centers linked by bridging chloride ligands. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for 1,4 Benzenedicarbonitrile, 2 Butyl

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvatochromic and Aggregation Studies

The photophysical properties of 2-butyl-1,4-benzenedicarbonitrile are influenced by its molecular environment, a phenomenon that can be investigated through solvatochromic and aggregation studies. Solvatochromism refers to the change in the color of a substance, and more broadly, a shift in its absorption or emission spectra, in response to the polarity of the solvent. For aromatic nitriles, this behavior is often linked to changes in the dipole moment of the molecule upon electronic excitation.

While specific solvatochromic data for 2-butyl-1,4-benzenedicarbonitrile is not extensively documented in publicly available literature, the behavior of related dicyanobenzene derivatives suggests that the compound would exhibit noticeable shifts in its UV-Vis absorption and fluorescence spectra in solvents of varying polarity. cdnsciencepub.com Generally, an increase in solvent polarity would be expected to cause a bathochromic (red) shift in the emission spectrum of molecules with a larger dipole moment in the excited state compared to the ground state.

Aggregation studies are also critical for understanding the intermolecular interactions of 2-butyl-1,4-benzenedicarbonitrile. In concentrated solutions or in the solid state, molecules can form aggregates, which can significantly alter their photophysical properties. epa.gov Techniques such as concentration-dependent UV-Vis and fluorescence spectroscopy can reveal the formation of aggregates. For instance, the appearance of new absorption or emission bands, or changes in the intensity of existing bands with increasing concentration, can indicate aggregation. nih.gov The aggregation behavior is influenced by factors such as the butyl group, which can affect the packing and intermolecular distances. rsc.org

Table 1: Illustrative Solvatochromic Data for an Aromatic Nitrile in Various Solvents

| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Hexane | 0.1 | 280 | 340 |

| Toluene | 2.4 | 282 | 345 |

| Chloroform | 4.1 | 285 | 355 |

| Acetonitrile | 5.8 | 288 | 365 |

| Methanol | 6.6 | 290 | 370 |

Note: This table presents hypothetical data based on the expected behavior of aromatic nitriles to illustrate the concept of solvatochromism. Actual values for 1,4-Benzenedicarbonitrile, 2-butyl- may vary.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the molecular characterization of 1,4-Benzenedicarbonitrile, 2-butyl-. It provides information on the molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which allows for the unambiguous confirmation of its elemental formula. For 1,4-Benzenedicarbonitrile, 2-butyl-, with a chemical formula of C₁₂H₁₂N₂, the theoretical exact mass can be calculated with high precision. An experimentally determined mass that closely matches this theoretical value provides strong evidence for the compound's identity.

Table 2: High-Resolution Mass Spectrometry Data for C₁₂H₁₂N₂

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂N₂ |

| Theoretical Exact Mass | 184.10005 u |

| Measured Exact Mass (Illustrative) | 184.1003 u |

| Mass Error (Illustrative) | 1.4 ppm |

This table provides the theoretical exact mass for a compound with the molecular formula C₁₂H₁₂N₂ and illustrative measured data to demonstrate the accuracy of HRMS. nih.gov

Fragmentation Pattern Analysis

Electron ionization mass spectrometry (EI-MS) of 1,4-Benzenedicarbonitrile, 2-butyl- would produce a characteristic fragmentation pattern that can be used for structural elucidation. The fragmentation process is governed by the stability of the resulting ions and neutral fragments.

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (184 u). A key fragmentation pathway for alkylbenzenes is the benzylic cleavage, which involves the loss of an alkyl radical. core.ac.uk For 2-butyl-1,4-benzenedicarbonitrile, the loss of a propyl radical (•C₃H₇) via cleavage of the C-C bond beta to the aromatic ring would lead to a stable benzylic cation at m/z 141. Another significant fragmentation would be the loss of a methyl radical (•CH₃) from the butyl group, resulting in an ion at m/z 169. nist.govlibretexts.org The fragmentation of the butyl chain itself can also produce a series of peaks separated by 14 mass units (CH₂). docbrown.info Further fragmentation of the aromatic ring can also occur, leading to smaller charged fragments. nih.gov

Table 3: Plausible Mass Spectrometry Fragmentation Data for 1,4-Benzenedicarbonitrile, 2-butyl-

| m/z | Proposed Fragment Ion | Plausible Origin |

| 184 | [C₁₂H₁₂N₂]⁺ | Molecular Ion |

| 169 | [C₁₁H₉N₂]⁺ | [M - CH₃]⁺ |

| 141 | [C₉H₅N₂]⁺ | [M - C₃H₇]⁺ |

| 128 | [C₈H₄N₂]⁺ | Loss of butyl group |

| 102 | [C₇H₄N]⁺ | Fragmentation of the dinitrile ring |

This table presents a hypothetical fragmentation pattern based on established fragmentation rules for similar chemical structures.

X-ray Crystallography and Diffraction Techniques

X-ray crystallography and diffraction techniques are powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about molecular structure and packing.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Table 4: Illustrative Crystallographic Data for a Substituted Terephthalonitrile (B52192) Derivative

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 15.4 |

| β (°) | 95.5 |

| Volume (ų) | 805 |

| Z | 4 |

Note: This table presents illustrative crystallographic data based on a known structure of a substituted terephthalonitrile to demonstrate the parameters obtained from a single crystal X-ray diffraction experiment. nih.govresearchgate.netdoaj.org

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray diffraction (PXRD) is a key technique for the characterization of polycrystalline materials and is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as solubility and melting point. The PXRD pattern is a fingerprint of a specific crystalline phase. rigaku.com

For 1,4-Benzenedicarbonitrile, 2-butyl-, PXRD would be used to identify the crystalline form of a bulk sample. By comparing the experimental PXRD pattern with patterns calculated from single crystal data or with patterns from known polymorphs, the phase purity of a sample can be assessed. researchgate.netnih.govresearchgate.net Any changes in the PXRD pattern upon recrystallization from different solvents or at different temperatures could indicate the presence of polymorphism. rigaku.com

Thermal Analysis Techniques

Advanced thermal analysis techniques are crucial for characterizing the thermal properties of novel materials such as 1,4-Benzenedicarbonitrile, 2-butyl-. These methods provide valuable insights into the material's thermal stability and phase behavior, which are critical parameters for its potential applications.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a cornerstone technique for determining the thermal stability and decomposition profile of a material. The analysis involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. For 1,4-Benzenedicarbonitrile, 2-butyl-, TGA would be employed to determine the temperature at which the compound begins to degrade, providing a measure of its operational limits.

In a typical TGA experiment, a small sample of 1,4-Benzenedicarbonitrile, 2-butyl- would be heated in a high-purity inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. The temperature would be increased at a constant rate, and the sample's mass would be continuously recorded. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition, Tonset, and the temperature of maximum decomposition rate, Tmax, are key parameters derived from this analysis.

Illustrative TGA Data for 1,4-Benzenedicarbonitrile, 2-butyl-

Below is a hypothetical data table representing the kind of results that would be obtained from a TGA analysis of 1,4-Benzenedicarbonitrile, 2-butyl-.

| Parameter | Value | Description |

| Heating Rate | 10 °C/min | The rate at which the sample temperature is increased. |

| Atmosphere | Nitrogen | An inert atmosphere to prevent oxidation. |

| Tonset (Onset of Decomposition) | ~320 °C | The temperature at which significant weight loss begins. |

| Tmax (Maximum Decomposition Rate) | ~350 °C | The temperature at which the rate of weight loss is highest. |

| Residue at 600 °C | < 1% | The amount of material remaining at the end of the analysis. |

These hypothetical findings would suggest that 1,4-Benzenedicarbonitrile, 2-butyl- possesses high thermal stability, a critical property for applications in high-temperature environments.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal transitions of a material as a function of temperature. It measures the difference in heat flow required to increase the temperature of a sample and a reference. This allows for the detection of transitions such as melting, crystallization, and glass transitions. aps.org For 1,4-Benzenedicarbonitrile, 2-butyl-, DSC provides critical information about its physical state and phase behavior over a range of temperatures.

During a DSC scan, the sample would be heated and cooled at a controlled rate. The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, absorb energy and are seen as peaks, while exothermic events, like crystallization, release energy and are represented as valleys.

Hypothetical DSC Data for 1,4-Benzenedicarbonitrile, 2-butyl-

The following table illustrates the expected DSC data for 1,4-Benzenedicarbonitrile, 2-butyl-, which would be crucial for understanding its processing and application characteristics.

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Description |

| Melting Point (Tm) | ~115 °C | 85 | The temperature at which the compound transitions from a solid to a liquid state. |

| Crystallization Temperature (Tc) | ~80 °C | -75 | The temperature at which the compound crystallizes from the molten state upon cooling. |

This data would indicate a distinct melting point and crystallization behavior, characteristic of a crystalline organic compound. The enthalpy values provide a quantitative measure of the energy involved in these phase transitions.

Chromatographic Techniques for Separation and Identification

Chromatographic methods are indispensable for the separation, identification, and quantification of individual components within complex mixtures. dtic.mil

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Coupled with Mass Spectrometry for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced analytical technique that provides significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.net It is particularly well-suited for the analysis of complex samples containing a multitude of volatile and semi-volatile compounds. dtic.milresearchgate.net When coupled with a mass spectrometer (MS), GC×GC-MS becomes a formidable tool for the unambiguous identification and quantification of trace-level components. mdpi.com

In a GC×GC system, the effluent from a primary gas chromatography column is subjected to continuous, rapid sampling and re-injection onto a second, shorter column with a different stationary phase. mdpi.com This results in a two-dimensional separation, where compounds are differentiated based on two independent properties, typically volatility and polarity. researchgate.net The result is a structured two-dimensional chromatogram with significantly increased peak capacity and resolution. copernicus.org

For the analysis of a sample potentially containing 1,4-Benzenedicarbonitrile, 2-butyl-, such as in a reaction mixture or an environmental sample, GC×GC-MS would be the technique of choice. It would allow for the separation of the target compound from closely related isomers and other matrix components that might co-elute in a one-dimensional separation. The mass spectrometer provides definitive identification based on the compound's unique mass spectrum.

Illustrative GC×GC-MS Parameters for the Analysis of 1,4-Benzenedicarbonitrile, 2-butyl-

The table below outlines typical parameters that would be employed for the GC×GC-MS analysis of a complex mixture containing 1,4-Benzenedicarbonitrile, 2-butyl-.

| Parameter | Specification | Purpose |

| First Dimension Column | Non-polar (e.g., DB-5ms) | Separation primarily based on boiling point/volatility. |

| Second Dimension Column | Mid-polar to polar (e.g., DB-17ms) | Further separation based on polarity. |

| Modulator | Cryogenic or Flow Modulator | Traps and re-injects effluent from the first to the second dimension. |

| Mass Spectrometer | Time-of-Flight (TOF-MS) | Provides high-speed data acquisition necessary for the narrow peaks generated in GC×GC and accurate mass measurements for identification. mdpi.com |

The use of GC×GC-MS would enable the confident identification and quantification of 1,4-Benzenedicarbonitrile, 2-butyl-, even in highly complex sample matrices, which is often a challenge for traditional analytical methods. nih.govchemrxiv.org

Environmental Research Methodologies for Benzenedicarbonitrile Derivatives

Analytical Techniques for Environmental Monitoring and Characterization

The detection and quantification of 1,4-Benzenedicarbonitrile, 2-butyl- and related benzenedicarbonitrile derivatives in environmental matrices necessitate sophisticated analytical methodologies. These techniques are crucial for understanding their occurrence, fate, and potential ecological impact.

Non-target and Suspect Screening Approaches for Contaminant Identification

Non-target screening (NTS) and suspect screening analysis (SSA) have emerged as powerful tools for identifying a wide range of chemical contaminants in environmental samples, including those not previously known to be present. nih.govrsc.org These approaches are particularly valuable for complex environmental matrices where numerous unknown compounds may exist.

In the context of benzenedicarbonitrile derivatives, these screening methods typically employ high-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques such as gas chromatography (GC) or liquid chromatography (LC). nih.govnih.gov Two-dimensional gas chromatography-time of flight/mass spectrometry (GC×GC-TOF/MS) is one such powerful technique used for the rapid characterization of chemicals in various consumer products, which could be a potential source of environmental contamination. nih.gov This method allows for the separation and tentative identification of a vast number of chemical signatures. nih.gov

A general workflow for suspect screening involves:

Sample Preparation: Extraction of analytes from the environmental matrix (e.g., water, soil, sediment).

Instrumental Analysis: Separation and detection using techniques like GC-APCI-IM-MS (gas chromatography-atmospheric pressure chemical ionization-ion mobility-mass spectrometry). nih.gov

Data Processing: Comparison of acquired mass spectra against spectral libraries and databases. nih.gov Tentative identifications are often made using resources like the National Institute of Standards and Technology (NIST) spectral database. nih.gov

Confirmation: Use of chemical standards to confirm the presence and identity of the suspected compounds. nih.gov

A continuous scoring system, which considers factors like the mass spectrum of molecular ions, isotope patterns, retention time (RT), and collision cross section (CCS), helps to reduce false positives and increase confidence in the identification of hydrophobic organic contaminants. nih.gov While these screening methods have demonstrated high true positive rates, the potential for false positives due to isomers remains a challenge. nih.gov The development of comprehensive spectral libraries and improved in silico prediction tools is crucial for enhancing the accuracy of these screening approaches for a wider range of chemical compounds. nih.gov

Identification of Metabolites and Degradation Products

Understanding the biotransformation and degradation of 1,4-Benzenedicarbonitrile, 2-butyl- in the environment is critical for assessing its persistence and the potential formation of more toxic or mobile byproducts. The identification of its metabolites and degradation products often involves a combination of analytical techniques and experimental setups.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for identifying metabolites of various compounds. nih.gov Different LC-MS/MS techniques can be applied for the rapid quantification and structural elucidation of metabolites in biological and environmental samples. nih.gov It is often beneficial to screen for metabolites using both positive and negative ionization modes, as this can provide a more comprehensive profile, especially for more polar phase II metabolites. europa.eu

Key analytical strategies for metabolite and degradation product identification include:

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of elemental compositions for parent compounds and their transformation products.

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments offer structural insights into the identified compounds.

Isotope Labeling Studies: Using isotopically labeled parent compounds (e.g., with ¹³C or ¹⁵N) can help trace the metabolic fate and unequivocally identify related metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is powerful for detection and providing mass information, NMR is often indispensable for the unambiguous structural elucidation of novel or isomeric metabolites, as MS alone may be insufficient to determine the exact position of functional groups. nih.gov

Challenges in metabolite identification include potential ion suppression from the sample matrix, which can complicate MS analysis. nih.gov To overcome this, various sample preparation and introduction strategies are employed. nih.gov

Conceptual Frameworks for Environmental Fate Studies (excluding specific data)

Environmental fate models are essential tools for predicting the behavior and longevity of chemicals like 1,4-Benzenedicarbonitrile, 2-butyl- in the environment. researchgate.net These models improve the understanding of the managed system and can predict the long-term impacts of chemical releases. researchgate.net

Modeling of Partitioning Behavior in Environmental Compartments

The environmental distribution of a chemical is governed by its partitioning behavior between different environmental compartments, such as air, water, soil, and sediment. researchgate.net Multimedia environmental fate models, like CHEMGL, simulate this partitioning. researchgate.net These models assume that environmental compartments are well-mixed boxes where chemical concentrations are uniform. researchgate.net

The partitioning behavior is largely dictated by the physicochemical properties of the compound. Key parameters used in these models include:

| Property | Description |

| Soil Adsorption Coefficient (Koc) | Indicates the tendency of a chemical to bind to organic matter in soil and sediment. A higher Koc suggests less mobility in the environment. epa.gov |

| Bioconcentration Factor (BCF) | Measures the extent of a chemical's accumulation in an organism from water. epa.gov |

| Vapor Pressure | Determines the likelihood of a chemical to volatilize into the atmosphere. |

| Water Solubility | Affects the concentration of a chemical that can be dissolved in water, influencing its transport in aquatic systems. nih.gov |

| Octanol-Water Partition Coefficient (Kow) | Represents the ratio of a chemical's concentration in octanol (B41247) versus water, indicating its hydrophobicity and potential for bioaccumulation. |

These parameters are used as inputs for models to predict the steady-state distribution of a chemical in the environment.

Investigation of Degradation Pathways and Persistence

The persistence of a chemical in the environment is determined by its susceptibility to various degradation processes, including biodegradation and abiotic degradation (e.g., hydrolysis, photolysis). Investigating these degradation pathways is crucial for understanding the environmental half-life of a compound.

Biodegradation Prediction: In silico systems and machine learning models can predict the biodegradability of a chemical based on its structure. nih.gov These predictive tools can provide an initial assessment of a compound's persistence. nih.gov

Experimental Degradation Studies: Laboratory-based studies are conducted to determine the rate and pathways of degradation under controlled environmental conditions. For example, studies on similar chlorinated benzene (B151609) compounds have shown that they can be degraded under both aerobic and anaerobic conditions by various microorganisms. ethz.ch The degradation often proceeds through the formation of catechols, followed by ring cleavage. ethz.ch

Identifying Degradation Products: The same analytical techniques used for metabolite identification (e.g., LC-MS, GC-MS) are employed to identify the products formed during degradation studies. This helps to elucidate the complete degradation pathway.

The combination of predictive modeling and experimental studies provides a comprehensive framework for assessing the environmental fate and persistence of 1,4-Benzenedicarbonitrile, 2-butyl-.

Q & A

Q. How does the butyl substituent influence π-electron density and chromatographic retention behavior in reversed-phase HPLC?

- Methodological Answer : The butyl group increases hydrophobicity (logP) compared to smaller substituents (e.g., cyano or halogens), leading to longer retention times in reversed-phase HPLC. Quantitative structure-retention relationship (QSRR) models, incorporating parameters like Πx+ (π-electron contribution) and Px+ (hydrophobicity), can predict retention behavior. For example, 1,4-benzenedicarbonitrile derivatives with bulky alkyl groups exhibit higher Px+ values (~1.1–1.2), correlating with increased retention .

Q. Can computational modeling predict the self-assembly of 2-butyl-1,4-benzenedicarbonitrile in covalent organic frameworks (COFs)?

- Methodological Answer : Density functional theory (DFT) and molecular dynamics simulations can model steric and electronic effects of the butyl group on COF formation. For instance, cubic building units (e.g., TDFCB) with alkyl chains have been shown to enhance framework porosity by mitigating interlayer stacking . Experimental validation via BET surface area analysis and PXRD is recommended to assess pore structure .

Q. What are the implications of the compound’s lipophilicity (logP) for membrane permeability in biological studies?

- Methodological Answer : The butyl group increases logP compared to unsubstituted 1,4-benzenedicarbonitrile (logP ~0.6), potentially enhancing passive diffusion across lipid bilayers. Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models can quantify permeability, while molecular docking studies predict interactions with membrane transporters .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling 2-butyl-1,4-benzenedicarbonitrile, given structural similarities to regulated nitriles?

- Methodological Answer : Analogues like chlorothalonil (tetrachloro-1,3-benzenedicarbonitrile) are classified as carcinogenic, necessitating strict PPE (gloves, fume hoods) and waste disposal compliance. Toxicity screening (e.g., Ames test) and LC-MS monitoring of degradation products are advised to assess environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.